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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic ester with potential applications as
a key intermediate in the synthesis of complex organic molecules. Its structural features,
including a bromine atom and a methyl group on the benzene ring, offer multiple sites for
further chemical modification, making it a valuable building block in medicinal chemistry and
materials science. This guide provides a comprehensive overview of its chemical properties, a
detailed experimental protocol for its synthesis, and a discussion of its potential applications in
drug development, supported by data on its parent compound, 3-bromo-2-methylbenzoic acid.
Due to the limited availability of experimental data for Ethyl 3-bromo-2-methylbenzoate, this
guide incorporates predicted data and comparative data from its isomers to provide a thorough
profile.

Chemical and Physical Properties

The physicochemical properties of Ethyl 3-bromo-2-methylbenzoate are crucial for its
handling, reaction optimization, and integration into synthetic workflows. While experimental
data for this specific compound is scarce, the following table summarizes its known structural
information and predicted physicochemical properties. For comparative purposes, data for the
related precursor, 3-bromo-2-methylbenzoic acid, is also included.
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Ethyl 3-bromo-2-

3-bromo-2-methylbenzoic

Property .

methylbenzoate acid

Ethyl 3-bromo-2- ) )
IUPAC Name 3-Bromo-2-methylbenzoic acid

methylbenzoate

3-Bromo-o-toluic acid ethyl 3-Bromo-o-toluic acid, 2-
Synonyms ) )

ester methyl-3-bromobenzoic acid
CAS Number Not available 76006-33-2[1]
Molecular Formula C10H11BrO2 CsH7BrO2[1]
Molecular Weight 243.10 g/mol 215.04 g/mol [1]

) o White to off-white crystalline
Appearance Predicted: Colorless liquid
powder[1]
N _ Predicted: ~260-280 °C at 760  316.1 + 30.0 °C at 760

Boiling Point

mmHg mmHg[1]
Melting Point Not applicable 152-156 °CJ[1]
Density Predicted: ~1.38 g/cm?3 ~1.6 g/cm?3[1]

Predicted: Soluble in organic

- solvents like ethanol, ether, Soluble in organic solvents;

Solubility

and dichloromethane;

sparingly soluble in water.

sparingly soluble in water.

Refractive Index

Predicted: ~1.54

1.595[1]

Note: Predicted values are based on computational models and comparative analysis of similar

compounds.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of Ethyl 3-bromo-2-

methylbenzoate. The following are predicted spectral characteristics based on its structure

and data from analogous compounds.
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Spectrum

Predicted Characteristics

1H NMR

- Ethyl group: A triplet around 1.4 ppm (3H, -
CHs) and a quartet around 4.4 ppm (2H, -
OCHz2-). - Methyl group: A singlet around 2.5
ppm (3H, Ar-CHs). - Aromatic protons: Three
protons in the aromatic region (around 7.0-8.0
ppm), likely appearing as a triplet and two
doublets, showing characteristic coupling

patterns for a 1,2,3-trisubstituted benzene ring.

13C NMR

- Ethyl group: Signals around 14 ppm (-CHs)
and 61 ppm (-OCHz2-). - Methyl group: A signal
around 20 ppm (Ar-CHs). - Aromatic carbons:
Six signals in the aromatic region (around 120-
140 ppm), including the carbon attached to
bromine and the carbon attached to the methyl

group. - Carbonyl carbon: A signal around 165

ppm.

IR Spectroscopy

- C=0 stretch: A strong absorption band around
1720 cm~1. - C-O stretch: A strong absorption
band around 1250 cm~1. - Aromatic C-H stretch:
Bands above 3000 cm™1, - Aliphatic C-H stretch:
Bands just below 3000 cm~1. - C-Br stretch: A
band in the fingerprint region, typically below
700 cm~,

Mass Spectrometry

- Molecular ion (M*): A pair of peaks at m/z 242
and 244 with approximately equal intensity,
characteristic of the presence of a single
bromine atom. - Major fragmentation pathways:
Loss of the ethoxy group (-OCzHs, M-45), loss
of ethylene (-C2H4, from the ethyl ester), and
loss of the carbonyl group (-CO).

Experimental Protocols
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The synthesis of Ethyl 3-bromo-2-methylbenzoate is typically achieved through a two-step
process: the synthesis of the precursor 3-bromo-2-methylbenzoic acid, followed by its
esterification.

Synthesis of 3-bromo-2-methylbenzoic acid

A common method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-
lithiation of a suitable precursor followed by carboxylation.

Materials:

e 1,3-dibromo-2-methylbenzene

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Dry ice (solid carbon dioxide)

e Hydrochloric acid (HCI)

o Ethyl acetate

e Anhydrous sodium sulfate

e Argon or Nitrogen gas for inert atmosphere
Procedure:

 In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an
argon/nitrogen inlet, dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture,
maintaining the temperature below -70 °C.

e Stir the mixture at -78 °C for 2-3 hours.
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 In a separate container, crush a sufficient amount of dry ice.

o Carefully and quickly, add the crushed dry ice to the reaction mixture. The temperature will
rise.

» Allow the reaction mixture to warm to room temperature and stir overnight.

e Quench the reaction by adding water.

 Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

» Extract the product with ethyl acetate.

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 3-bromo-2-methylbenzoic acid.

Purify the crude product by recrystallization or column chromatography.

Fischer Esterification to Ethyl 3-bromo-2-
methylbenzoate

The synthesized 3-bromo-2-methylbenzoic acid can be converted to its ethyl ester via Fischer
esterification.

Materials:

3-bromo-2-methylbenzoic acid

Absolute ethanol

Concentrated sulfuric acid (H2S0a)

Sodium bicarbonate (NaHCO3) solution

Brine
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e Anhydrous magnesium sulfate
o Ethyl acetate
Procedure:

 In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of absolute
ethanol.

o Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

» Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer
chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
* Remove the excess ethanol under reduced pressure.

» Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution
to neutralize the acid.

e Wash the organic layer with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude Ethyl 3-bromo-2-methylbenzoate.

» Purify the crude product by vacuum distillation or column chromatography.

Visualization of Synthetic Pathway

The following diagrams illustrate the key synthetic steps and relationships.
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Caption: Synthetic workflow for Ethyl 3-bromo-2-methylbenzoate.
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Caption: Relationship of Ethyl 3-bromo-2-methylbenzoate to its precursor and isomers.

Applications in Drug Development

While specific applications of Ethyl 3-bromo-2-methylbenzoate in drug development are not
extensively documented, its precursor, 3-bromo-2-methylbenzoic acid, serves as a versatile
building block for synthesizing biologically active molecules.[1][2] The presence of the bromine
atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the
carboxylic acid (or its ester derivative) can be converted into amides, ketones, or other
functional groups.

This structural motif is found in compounds investigated for a range of therapeutic areas. For
instance, substituted benzoic acid derivatives have been explored as inhibitors for enzymes
like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of
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Alzheimer's disease. Furthermore, the broader class of substituted bromobenzoates has shown
potential in the development of antibacterial agents.

The strategic placement of the bromo and methyl groups in Ethyl 3-bromo-2-methylbenzoate
can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The
methyl group can provide a steric handle to influence binding to a biological target, while the
bromine atom can be used to introduce further complexity or can be involved in halogen
bonding interactions. Researchers and drug development professionals can utilize Ethyl 3-
bromo-2-methylbenzoate as a starting material to generate novel derivatives for screening in
various disease models. Its utility lies in its potential to be a key intermediate for creating
libraries of compounds for high-throughput screening and lead optimization.[2]

Conclusion

Ethyl 3-bromo-2-methylbenzoate is a valuable, albeit under-characterized, synthetic
intermediate. This guide has provided a comprehensive overview of its known and predicted
properties, detailed synthetic protocols, and a discussion of its potential applications in the field
of drug development. The information presented, including the comparative data from related
isomers, should serve as a useful resource for researchers and scientists looking to incorporate
this compound into their synthetic strategies for the discovery of new therapeutic agents and
advanced materials. Further experimental validation of the predicted physicochemical and
spectroscopic data is warranted to fully elucidate the properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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